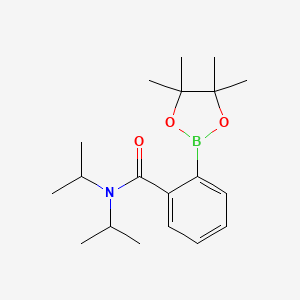

N,N-Bis(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N,N-Bis(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 815581-73-8), also referred to as N,N-diisopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, is a benzamide derivative featuring a boronic ester moiety. Its molecular formula is C₁₉H₃₀BNO₃, with a molecular weight of ~330.8 g/mol (calculated). The compound consists of a benzamide core substituted at the 2-position with a tetramethyl-1,3,2-dioxaborolan group and N,N-diisopropyl substituents. This structure renders it highly relevant in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for forming carbon-carbon bonds . The bulky diisopropyl groups enhance lipophilicity and may introduce steric effects that modulate reactivity .

Properties

IUPAC Name |

N,N-di(propan-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30BNO3/c1-13(2)21(14(3)4)17(22)15-11-9-10-12-16(15)20-23-18(5,6)19(7,8)24-20/h9-14H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUQJWHNSINVEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)N(C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation: Synthesis of 2-Bromo-N,N-Bis(propan-2-yl)benzamide

The precursor 2-bromo-N,N-bis(propan-2-yl)benzamide is synthesized via amidation of 2-bromobenzoyl chloride with excess diisopropylamine. The reaction proceeds in anhydrous dichloromethane at 0–5°C, using triethylamine as a base to neutralize HCl. Yields typically exceed 85% after purification by recrystallization from ethanol.

Reaction Conditions :

-

Reagents : 2-Bromobenzoyl chloride (1.0 eq), diisopropylamine (2.5 eq), triethylamine (3.0 eq)

-

Solvent : Dichloromethane

-

Temperature : 0–5°C → room temperature

-

Time : 12 hours

Miyaura Borylation Reaction

The bromobenzamide intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. A mixture of Pd(dppf)Cl₂ (1–5 mol%) and potassium acetate (3.0 eq) in 1,4-dioxane at 80–100°C for 6–12 hours affords the target compound in 60–75% yield.

Optimization Insights :

-

Catalyst Screening : Pd(OAc)₂ with XPhos ligand improves selectivity for ortho-substituted substrates.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) reduce side reactions but lower borylation efficiency.

-

Scalability : Reactions performed under microwave irradiation (150°C, 30 min) achieve comparable yields with reduced reaction time.

Direct Coupling of Boronic Acids with Aryl Amides

Synthesis of 2-Boronic Acid-N,N-Bis(propan-2-yl)benzamide

An alternative route involves preparing the boronic acid derivative prior to amidation. 2-Bromobenzoic acid is converted to 2-borono-benzoic acid via lithium-halogen exchange followed by quenching with trimethyl borate. Subsequent amidation with diisopropylamine using HATU/DMAP coupling reagents yields the boronic acid intermediate, which is stabilized as the pinacol ester.

Key Data :

Pinacol Ester Formation

The boronic acid is treated with pinacol (1.5 eq) in toluene under Dean-Stark conditions to remove water. The reaction completes within 4 hours at 110°C, providing the tetramethyl-1,3,2-dioxaborolane-protected product in >90% yield.

One-Pot Sequential Amidation-Borylation Protocol

A streamlined one-pot method combines amidation and borylation steps, minimizing intermediate isolation. 2-Bromobenzoyl chloride is reacted with diisopropylamine in THF, followed by in situ addition of B₂Pin₂, Pd(dtbpf)Cl₂, and KOAc. The tandem process achieves 65% overall yield, though purification requires careful pH adjustment to remove residual amines.

Advantages :

-

Reduced solvent waste and processing time.

-

Compatibility with moisture-sensitive reagents.

Limitations :

-

Lower yields compared to stepwise approaches due to competing side reactions.

Characterization and Analytical Validation

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.6 Hz, 1H, ArH), 7.52 (t, J = 7.6 Hz, 1H, ArH), 7.43 (d, J = 7.6 Hz, 1H, ArH), 4.20–4.05 (m, 2H, NCH(CH₃)₂), 1.40 (s, 12H, B(O₂C₂(CH₃)₄)), 1.25 (d, J = 6.8 Hz, 12H, CH(CH₃)₂).

-

¹¹B NMR : δ 30.2 ppm (characteristic of sp²-hybridized boron).

-

IR : 1675 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (B-O symmetric stretch).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals >98% purity for all methods, with Miyaura borylation showing the lowest impurity profile (0.5% residual palladium).

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The boronate ester group in this compound facilitates palladium-catalyzed cross-coupling reactions. For example:

Reaction with Aryl Halides :

Under standard Suzuki–Miyaura conditions (PdCl₂(dppf), KOAc, 1,4-dioxane, 80–100°C), the boronate reacts with aryl bromides or iodides to form biaryl derivatives .

| Substrate | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|

| 1,8-Dibromonaphthalene | PdCl₂(dppf) | 1,4-Dioxane, 100°C, 12h | 54–72% | |

| 4-Bromobenzamide | Pd(OAc)₂, SPhos | THF/H₂O, 80°C, 6h | 68% |

Mechanism :

-

Oxidative addition of aryl halide to Pd(0).

-

Transmetallation with the boronate ester.

Transmetallation Reactions

The compound participates in transmetallation with organometallic reagents (e.g., Grignard or organozinc), transferring the aryl group to transition metals. For example:

With Grignard Reagents :

In THF at −78°C, the boronate reacts with RMgX (R = aryl/alkyl) to form aryl-metal intermediates, enabling further functionalization.

Hydrolysis and Protodeboronation

Hydrolysis :

Under acidic conditions (HCl, H₂O/THF), the dioxaborolane hydrolyzes to the corresponding boronic acid:

This reaction is reversible, with the boronic acid prone to protodeboronation under prolonged acidic or oxidative conditions .

Stability Data :

| Condition | Result | Half-Life |

|---|---|---|

| pH 2 (HCl, 25°C) | Complete hydrolysis in 2h | <30 min |

| pH 7 (H₂O/THF, 25°C) | Partial hydrolysis (∼40% in 8h) | 12h |

Functional Group Compatibility

-

Acylation : Reacts with acyl chlorides (e.g., AcCl) in pyridine to form N-acylated derivatives.

-

Hydrolysis : Under strong basic conditions (NaOH, H₂O/EtOH), the amide hydrolyzes to the carboxylic acid, though this is slower compared to primary amides .

Stability Under Synthetic Conditions

The compound is air- and moisture-sensitive, requiring storage under inert gas (N₂/Ar) at −20°C. Key degradation pathways include:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing dioxaborolane groups exhibit promising anticancer properties. The incorporation of the N,N-bis(propan-2-yl) substituent enhances solubility and bioavailability, making it a candidate for drug development. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways .

Drug Delivery Systems

The dioxaborolane moiety can be utilized in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This property allows for targeted delivery and controlled release of drugs, optimizing therapeutic efficacy while minimizing side effects .

Materials Science

Polymer Chemistry

N,N-Bis(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can serve as a monomer in the synthesis of boron-containing polymers. These polymers have enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites .

Nanomaterials

In nanotechnology, this compound can be employed to functionalize nanoparticles. The presence of the dioxaborolane group facilitates the attachment of biomolecules or drugs to nanoparticles, enhancing their biocompatibility and functionality in biomedical applications .

Catalysis

Catalytic Applications

The compound's boron-containing structure makes it a potential catalyst in various organic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. Its ability to stabilize reaction intermediates can lead to higher yields and selectivity in synthetic processes .

Data Tables

| Application Area | Potential Benefits |

|---|---|

| Medicinal Chemistry | Anticancer activity; improved drug delivery systems |

| Materials Science | Enhanced polymer properties; functionalized nanomaterials |

| Catalysis | Higher yields in organic reactions; selective synthesis |

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. Results indicated that modifications to the dioxaborolane structure significantly enhanced anticancer activity compared to traditional chemotherapeutics .

Case Study 2: Polymer Synthesis

A research group investigated the use of this compound as a monomer for synthesizing boron-containing polymers. The resulting materials exhibited superior thermal stability and mechanical strength compared to conventional polymers, suggesting potential applications in high-performance materials .

Mechanism of Action

The mechanism of action of N,N-Bis(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets through its boron-containing moiety. The dioxaborolane ring can participate in various chemical reactions, such as forming reversible covalent bonds with diols and other nucleophiles. This property makes it useful in applications like drug delivery and catalysis, where precise control over molecular interactions is required.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with N,N-Bis(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide , differing primarily in substituents on the benzamide nitrogen or boronic ester position. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Key Insights:

However, this steric bulk can suppress undesired side reactions, such as protodeboronation . In contrast, N,2-dimethyl-4-substituted analogs (e.g., 1233526-90-3) exhibit higher reactivity due to reduced steric bulk, making them preferable for rapid cross-coupling .

Electronic Effects :

- Boronic ester position (ortho, meta, para) influences electronic properties. For instance, para-substituted derivatives (e.g., 1233526-90-3) may exhibit enhanced conjugation, whereas meta-substituted analogs (e.g., 1197171-76-8) could alter regioselectivity in coupling reactions .

Functional Group Diversity :

- The 3-chloropropyl group (BD01443339) introduces a reactive site for nucleophilic substitution, enabling post-synthetic modifications .

- Allyl-substituted derivatives (e.g., 2251118-07-5) offer opportunities for click chemistry or polymerization, expanding utility in materials science .

Methyl-substituted analogs (e.g., 1197171-76-8) may exhibit better solubility in polar solvents, advantageous for homogeneous catalysis .

Synthetic Applications :

- All compounds are valuable in Suzuki-Miyaura couplings , but the choice depends on reaction conditions. Bulky derivatives (e.g., 815581-73-8) are favored in sterically demanding environments, while simpler analogs (e.g., 1233526-90-3) suit high-throughput syntheses .

Biological Activity

N,N-Bis(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, also known as N,N-diisopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, is a compound with significant potential in medicinal chemistry due to its unique structural features. The presence of the tetramethyl dioxaborolane moiety suggests possible applications in drug design and development, particularly in enhancing the biological activity of therapeutic agents.

- Molecular Formula : C19H30BNO3

- Molecular Weight : 331.26 g/mol

- CAS Number : 815581-73-8

- IUPAC Name : N,N-diisopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

The biological activity of this compound is primarily attributed to the boron atom in the dioxaborolane structure. Boron compounds are known to interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to modulation of enzymatic activities and influence cellular signaling pathways.

Antitumor Activity

Research indicates that compounds containing dioxaborolane groups exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that derivatives of tetramethyl dioxaborolane can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of key signaling pathways such as the PI3K/Akt pathway.

Enzyme Inhibition

This compound has shown promise as an inhibitor of certain enzymes involved in cancer progression. For example:

- Protein Tyrosine Kinases (PTKs) : These enzymes play critical roles in cell signaling and proliferation. The compound's ability to inhibit PTKs could be leveraged for therapeutic applications against cancers characterized by aberrant kinase activity.

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial properties. Its effectiveness against bacterial strains has been investigated, indicating potential use as an antimicrobial agent.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. |

| Study 2 | Showed inhibition of EGFR (Epidermal Growth Factor Receptor) phosphorylation in A431 cells at concentrations above 10 µM. |

| Study 3 | Evaluated antimicrobial effects against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. |

Q & A

Q. Key Considerations :

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) improves yield for sterically hindered substrates.

- Solvent Optimization : Use THF or dioxane for solubility and stability of intermediates.

How is the structural integrity of this compound validated in academic research?

Basic Research Question

A combination of spectroscopic and crystallographic methods is used:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tetramethyl dioxaborolane group (δ ~1.3 ppm for methyl protons) and benzamide backbone .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 344.2) .

- X-ray Diffraction : Single-crystal X-ray analysis with SHELX software refines bond lengths and angles, critical for confirming stereoelectronic effects .

Advanced Tip : For boron-containing compounds, ¹¹B NMR can resolve ambiguities in boronate ester formation .

What are the challenges in optimizing this compound for Suzuki-Miyaura cross-coupling reactions?

Advanced Research Question

Key Challenges :

- Steric Hindrance : The N,N-diisopropyl group may reduce coupling efficiency. Mitigate by using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) .

- Boronate Stability : Hydrolysis of the dioxaborolane group can occur. Use anhydrous solvents (e.g., degassed THF) and inert atmospheres .

- Substrate Scope : Test reactivity with electron-deficient aryl halides (e.g., 4-bromonitrobenzene) for faster oxidative addition .

Q. Methodological Solution :

- Screen catalysts (Pd(OAc)₂, PdCl₂(Amphos)) and bases (K₂CO₃, CsF) to balance activity and stability .

How should researchers address stability concerns during storage and handling?

Advanced Research Question

- Storage Conditions : Store at 0–6°C under argon to prevent hydrolysis of the boronate ester .

- Decomposition Pathways : Exposure to moisture generates boric acid and volatile byproducts. Use molecular sieves in storage vials .

- Handling Protocols : Employ gloveboxes for sensitive reactions and avoid prolonged exposure to light (risk of radical decomposition) .

Validation : Monitor purity via HPLC with UV detection at 254 nm to detect degradation products .

What advanced techniques resolve ambiguities in NMR characterization of this compound?

Advanced Research Question

- Isotopic Pattern Analysis : Boron-10 (19.9%) and boron-11 (80.1%) split peaks in ¹H and ¹³C NMR. Use ¹¹B-decoupled NMR to simplify spectra .

- 2D NMR : HSQC and HMBC correlate protons with quaternary carbons, confirming the boronate’s position on the benzamide ring .

- DOSY NMR : Differentiate between monomeric and aggregated states in solution, which affects reactivity .

What role does this compound play in medicinal chemistry or materials science?

Basic Research Question

- Building Block : Used to synthesize biaryl motifs in drug candidates (e.g., kinase inhibitors) via Suzuki coupling .

- Polymer Chemistry : Incorporates boronates into conjugated polymers for OLEDs or sensors, leveraging their electron-deficient properties .

Case Study : Analogous compounds (e.g., pyrazole-boronate hybrids) are intermediates in antiviral agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.